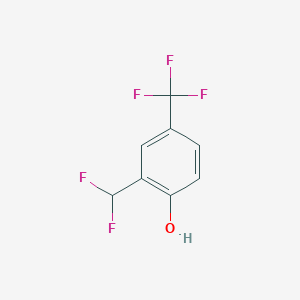
2-(Difluoromethyl)-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-(trifluoromethyl)phenol is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of flow reactors allows for precise control over reaction parameters, leading to improved safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can react with the fluorinated groups under basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
4-(Difluoromethyl)phenol: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
2,4-Difluorophenol: Contains two fluorine atoms on the phenol ring but lacks the specific difluoromethyl and trifluoromethyl groups.
Uniqueness
2-(Difluoromethyl)-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties.
Eigenschaften
Molekularformel |
C8H5F5O |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-3-4(8(11,12)13)1-2-6(5)14/h1-3,7,14H |
InChI-Schlüssel |
WHODGZDANICEIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


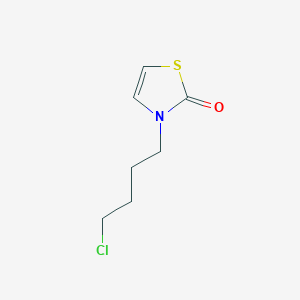
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
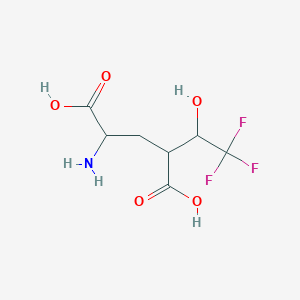
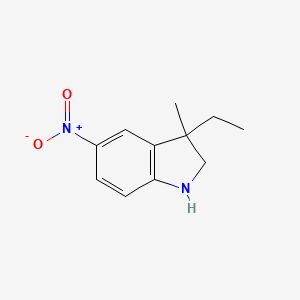
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
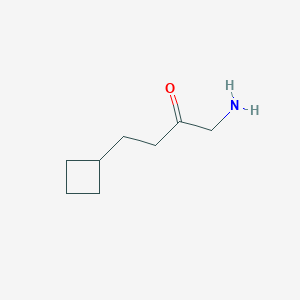

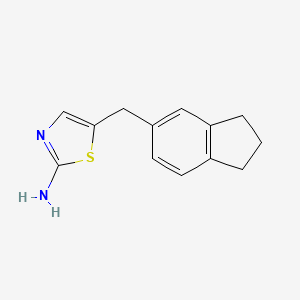
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)

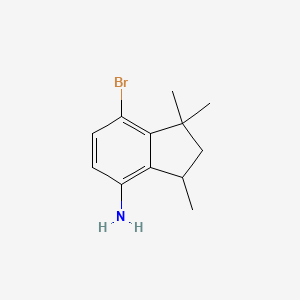
amine](/img/structure/B13186946.png)
